Ethyl 4-(2-hydroxyphenyl)butanoate

Description

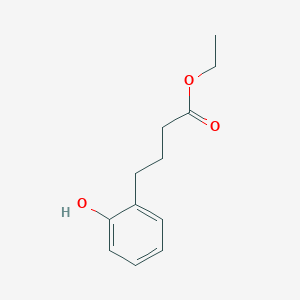

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8,13H,2,5,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAGNPUYRNUCQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625786 | |

| Record name | Ethyl 4-(2-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20921-17-9 | |

| Record name | Ethyl 4-(2-hydroxyphenyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of Ethyl 4-(2-hydroxyphenyl)butanoate

An In-Depth Technical Guide to Ethyl 4-(2-hydroxyphenyl)butanoate

Introduction: Ethyl 4-(2-hydroxyphenyl)butanoate is a bifunctional organic molecule featuring both a phenolic hydroxyl group and an ethyl ester. This structure makes it a valuable and versatile intermediate in various fields of chemical synthesis. Its applications range from the development of pharmaceuticals and agrochemicals to the synthesis of dyestuffs, where its distinct functional groups can be selectively modified to build more complex molecular architectures.[1] This guide provides a comprehensive overview of its physical and chemical properties, outlines a robust synthetic protocol, details methods for its analytical characterization, and discusses its potential applications, particularly within the realm of drug discovery and development. The information presented herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this compound.

Section 1: Compound Identification and Core Properties

A clear and unambiguous identification of a chemical compound is the foundation of all scientific research. This section provides the essential identifiers and structural information for Ethyl 4-(2-hydroxyphenyl)butanoate.

Chemical Structure:

Caption: 2D Structure of Ethyl 4-(2-hydroxyphenyl)butanoate.

| Identifier | Value | Source |

| IUPAC Name | ethyl 4-(2-hydroxyphenyl)butanoate | [2] |

| Synonyms | Benzenebutanoic acid, 2-hydroxy-, ethyl ester | [2] |

| CAS Number | 20921-17-9 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [2] |

Section 2: Physicochemical Properties

The physicochemical properties of a molecule are critical for predicting its behavior in both chemical reactions and biological systems. They influence solubility, reactivity, and pharmacokinetic profiles. The data presented below are computationally predicted values, which serve as a valuable baseline in the absence of comprehensive experimental data.

| Property | Predicted Value | Significance in Research & Development |

| LogP (Octanol/Water Partition Coefficient) | 2.56 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[2] |

| Polar Surface Area (PSA) | 46.53 Ų | Suggests good oral bioavailability and cell permeability.[2] |

| Hydrogen Bond Donors | 1 | The single phenolic hydroxyl group can engage in hydrogen bonding, influencing solubility and receptor interactions.[2] |

| Hydrogen Bond Acceptors | 3 | The phenolic oxygen and two ester oxygens can accept hydrogen bonds, impacting solubility in protic solvents.[2] |

| Freely Rotating Bonds | 7 | A high number of rotatable bonds provides conformational flexibility, which can be crucial for binding to biological targets.[2] |

| Vapor Pressure @ 25°C | 0.000125 mmHg | The low vapor pressure indicates low volatility under standard conditions.[2] |

| Enthalpy of Vaporization | 58.96 kJ/mol | A measure of the energy required to transition the compound to a gaseous state.[2] |

| Index of Refraction | 1.521 | Useful for non-destructive identification and purity assessment of liquid samples.[2] |

Expert Insight: The calculated LogP of 2.56 is particularly noteworthy. It falls within the range often associated with drug-like molecules, suggesting a balance between aqueous solubility and lipid permeability. This balance is a key consideration in early-stage drug discovery for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both a hydrogen bond donor (phenol) and multiple acceptors (ester and phenol oxygens) allows for tailored solubility and targeted interactions in both protic and aprotic environments.

Section 3: Chemical Properties and Reactivity

The synthetic utility of Ethyl 4-(2-hydroxyphenyl)butanoate stems from the distinct reactivity of its three main components: the phenolic hydroxyl group, the ethyl ester, and the aromatic ring. Understanding these functionalities is key to designing effective synthetic strategies.

Key Reactive Sites:

-

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide ion. This greatly enhances its nucleophilicity, allowing for reactions such as Williamson ether synthesis to introduce new alkyl or aryl groups. It can also undergo O-acylation to form a new ester.[3]

-

Ethyl Ester Group: The ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. It can also undergo transesterification with other alcohols or be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).[4]

-

Aromatic Ring: The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. This allows for the introduction of substituents such as halogens, nitro groups, or acyl groups onto the benzene ring, further increasing the molecular complexity.

Sources

An In-depth Technical Guide to Ethyl 4-(2-hydroxyphenyl)butanoate

This guide provides a comprehensive technical overview of Ethyl 4-(2-hydroxyphenyl)butanoate (CAS No. 20921-17-9), a molecule of significant interest to researchers in drug discovery and organic synthesis. We will delve into its chemical properties, synthesis, analytical characterization, and explore its potential as a modulator of key biological pathways implicated in oncology and neurodegenerative disorders.

Molecular Identity and Physicochemical Properties

Ethyl 4-(2-hydroxyphenyl)butanoate is a phenolic ester with a molecular formula of C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol .[1] The presence of a hydroxylated phenyl ring, a flexible butyl chain, and an ethyl ester moiety bestows upon it a unique combination of hydrophilic and lipophilic characteristics, rendering it a promising scaffold for medicinal chemistry exploration.

| Property | Value | Reference |

| CAS Number | 20921-17-9 | [1] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| ACD/LogP | 2.56 | [1] |

| Polar Surface Area | 46.53 Ų | [1] |

| #H bond acceptors | 3 | [1] |

| #H bond donors | 1 | [1] |

| #Freely Rotating Bonds | 7 | [1] |

| Vapour Pressure | 0.000125 mmHg at 25°C | [1] |

Table 1: Physicochemical properties of Ethyl 4-(2-hydroxyphenyl)butanoate.

Synthesis of Ethyl 4-(2-hydroxyphenyl)butanoate

A robust and efficient synthesis of Ethyl 4-(2-hydroxyphenyl)butanoate can be achieved via the acid-catalyzed ring-opening of 2-coumaranone (dihydrocoumarin) with ethanol. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

Reaction Rationale

The synthesis hinges on the electrophilic activation of the lactone carbonyl by an acid catalyst, typically a strong protic acid such as sulfuric acid or a solid acid catalyst. This activation renders the carbonyl carbon susceptible to nucleophilic attack by the hydroxyl group of ethanol. The subsequent proton transfer and ring-opening cascade yield the desired ethyl ester. The use of an excess of ethanol can conveniently serve as both the nucleophile and the reaction solvent, driving the equilibrium towards the product.

Figure 1: Synthesis workflow for Ethyl 4-(2-hydroxyphenyl)butanoate.

Experimental Protocol

Materials:

-

2-Coumaranone (1.0 eq)

-

Anhydrous Ethanol (20.0 eq)

-

Concentrated Sulfuric Acid (0.1 eq)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

To a solution of 2-coumaranone in anhydrous ethanol, add concentrated sulfuric acid dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford Ethyl 4-(2-hydroxyphenyl)butanoate as a pure compound.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized Ethyl 4-(2-hydroxyphenyl)butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.10-6.70 (m, 4H, Ar-H): A complex multiplet corresponding to the four protons on the aromatic ring.

-

δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃): A quartet arising from the methylene protons of the ethyl ester, coupled to the adjacent methyl protons.

-

δ 2.65 (t, J = 7.5 Hz, 2H, Ar-CH₂-): A triplet corresponding to the methylene protons adjacent to the aromatic ring.

-

δ 2.35 (t, J = 7.5 Hz, 2H, -CH₂COO-): A triplet from the methylene protons alpha to the carbonyl group.

-

δ 1.95 (quint, J = 7.5 Hz, 2H, -CH₂CH₂CH₂-): A quintet arising from the central methylene protons of the butyl chain.

-

δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃): A triplet from the methyl protons of the ethyl ester.

-

δ 5.0-6.0 (br s, 1H, Ar-OH): A broad singlet corresponding to the phenolic hydroxyl proton, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 173.5 (C=O): The carbonyl carbon of the ester.

-

δ 154.0 (C-OH): The aromatic carbon attached to the hydroxyl group.

-

δ 130.0, 127.5, 121.0, 115.5 (Ar-C): Signals for the remaining aromatic carbons.

-

δ 60.5 (-OCH₂CH₃): The methylene carbon of the ethyl ester.

-

δ 34.0 (Ar-CH₂-): The methylene carbon adjacent to the aromatic ring.

-

δ 31.0 (-CH₂COO-): The methylene carbon alpha to the carbonyl group.

-

δ 25.0 (-CH₂CH₂CH₂-): The central methylene carbon of the butyl chain.

-

δ 14.2 (-OCH₂CH₃): The methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

~3400 cm⁻¹ (broad): O-H stretch of the phenolic hydroxyl group.

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretch.

-

~1730 cm⁻¹: C=O stretch of the ester carbonyl group.

-

~1600, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretch of the ester.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is predicted to show a molecular ion peak [M]⁺ at m/z = 208. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 163, and cleavage of the butyl chain.

Potential Applications in Drug Discovery

Phenylbutanoate derivatives have garnered significant attention for their therapeutic potential, primarily as inhibitors of histone deacetylases (HDACs) and pyruvate dehydrogenase kinases (PDKs).[2][3] These enzymes are critical regulators of cellular processes, and their dysregulation is implicated in cancer and neurodegenerative diseases.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones, leading to chromatin condensation and transcriptional repression.[2] Aberrant HDAC activity is a hallmark of many cancers. Phenylbutyrate, a related compound, is a known pan-HDAC inhibitor.[2] The structural features of Ethyl 4-(2-hydroxyphenyl)butanoate, particularly the aromatic ring and the butanoate chain, suggest it could fit into the active site of HDACs, with the hydroxyphenyl group potentially forming key interactions.

Figure 2: Proposed mechanism of action via HDAC inhibition.

Pyruvate Dehydrogenase Kinase (PDK) Inhibition

PDKs phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC), a key gatekeeper of glucose metabolism.[3] In many cancer cells, upregulation of PDKs leads to a metabolic shift towards glycolysis (the Warburg effect). Inhibition of PDKs can reverse this shift, promoting oxidative phosphorylation and inducing apoptosis in cancer cells. Phenylbutyrate has been shown to inhibit PDK1.[3] The structural similarity of Ethyl 4-(2-hydroxyphenyl)butanoate makes it a candidate for investigation as a PDK inhibitor.

Neuroprotective Potential

The inhibition of HDACs by phenylbutyrate has also been linked to neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Huntington's disease.[4] The proposed mechanisms involve the upregulation of neuroprotective genes. Given its structural similarity, Ethyl 4-(2-hydroxyphenyl)butanoate warrants investigation for its potential neuroprotective properties.

Safety and Handling

Conclusion

Ethyl 4-(2-hydroxyphenyl)butanoate is a readily synthesizable molecule with a compelling profile for further investigation in the fields of medicinal chemistry and drug discovery. Its structural resemblance to known HDAC and PDK inhibitors suggests a plausible mechanism of action with potential applications in oncology and neurodegeneration. The synthetic route and analytical characterization data provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising compound.

References

- CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid - Google Patents.

-

Ethyl butyrate - Grokipedia. Available at: [Link]

-

2-Butynoic acid, 4-hydroxy-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

-

ETHYL BUTYRATE - Ataman Kimya. Available at: [Link]

- US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents.

-

Ethyl butyrate - Wikipedia. Available at: [Link]

-

Ethyl (R)-2-hydroxy-4-phenylbutyrate | C12H16O3 | CID 2733848 - PubChem. Available at: [Link]

-

Ethyl 4-(2-hydroxyphenyl)butanoate - MySkinRecipes. Available at: [Link]

-

Phenyl butyrate inhibits pyruvate dehydrogenase kinase 1 and contributes to its anti-cancer effect - PubMed. Available at: [Link]

-

Showing Compound Ethyl butyrate (FDB012082) - FooDB. Available at: [Link]

-

Ethyl Butanoate - Safety Data Sheet. Available at: [Link]

-

Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed. Available at: [Link]

- EP1449838A1 - Process for the preparation of 2-coumaranone and substituted 2 ... - Google Patents.

-

2-Coumaranone - Wikipedia. Available at: [Link]

-

A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC - NIH. Available at: [Link]

-

Ethyl butyrate – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Ethyl 4-(2-hydroxyphenyl)butanoate - Lead Sciences. Available at: [Link]

-

(PDF) Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. Available at: [Link]

-

Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications - MDPI. Available at: [Link]

-

Ethyl 4-(4-formylphenoxy)butanoate | C13H16O4 | CID 15517709 - PubChem. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenyl butyrate inhibits pyruvate dehydrogenase kinase 1 and contributes to its anti-cancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of phenylbutyrate against MPTP neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic data for Ethyl 4-(2-hydroxyphenyl)butanoate (NMR, IR, MS)

Title: Comprehensive Spectroscopic Characterization of Ethyl 4-(2-hydroxyphenyl)butanoate Document Type: Technical Reference Guide & Characterization Protocol Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers[1]

Executive Summary & Compound Identity

Ethyl 4-(2-hydroxyphenyl)butanoate is a phenolic ester used primarily as a metabolic probe and a synthetic intermediate in the development of chroman-based therapeutics.[1] Its structure combines a lipophilic ethyl ester tail with a polar ortho-substituted phenolic head, connected by a flexible propyl linker.[1] This unique architecture results in specific spectroscopic signatures driven by intramolecular hydrogen bonding and benzylic coupling.[1]

-

Molecular Formula:

[1][2] -

Molecular Weight: 208.25 g/mol [4]

-

Key Structural Motifs: Ortho-substituted phenol, aliphatic propyl chain, ethyl ester.[1]

Synthesis & Sample Preparation Workflow

To ensure spectroscopic fidelity, the compound must be isolated from its corresponding acid precursor via Fischer esterification.[1] The following workflow outlines the synthesis and critical purification steps required to remove trace water and acid, which can distort OH signals in NMR and broaden IR carbonyl bands.

Synthesis & Workup Protocol

-

Reagents: Dissolve 4-(2-hydroxyphenyl)butanoic acid (1.0 eq) in absolute ethanol (excess). Add catalytic

(0.1 eq).[1] -

Reflux: Heat at 78°C for 4–6 hours under

atmosphere. -

Neutralization: Cool to RT. Quench with saturated

(aq) until pH ~7. -

Extraction: Extract with Dichloromethane (DCM) x3.

-

Drying: Dry organic layer over anhydrous

(Critical for IR/NMR resolution). -

Isolation: Rotary evaporate solvent. Purify via flash column chromatography (Hexane:EtOAc 8:2).

Workflow Visualization

Caption: Synthesis and purification workflow ensuring high-purity analyte for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5]

Solvent Selection:

H NMR Data (400 MHz, )

The spectrum is characterized by the distinct ethyl ester pattern and the ortho-substituted aromatic ring.[1] Note the "roofing" effect often seen in the aromatic region due to strong coupling between the H-3 and H-4 protons.[1]

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Ar-OH | 6.80 – 7.20 (br) | Singlet (Broad) | 1H | - | Exchangeable phenolic proton.[1][3] Shift varies with concentration. |

| Ar-H (3) | 7.05 – 7.15 | Multiplet | 2H | - | Overlap of H-3 and H-5 (meta/para to alkyl).[1][3] |

| Ar-H (4,6) | 6.75 – 6.85 | Multiplet | 2H | - | Ortho/Para to electron-donating OH group (shielded).[1][3] |

| 4.12 | Quartet | 2H | 7.1 | Characteristic ethyl ester methylene.[1][3] | |

| 2.65 | Triplet | 2H | 7.5 | Benzylic protons (deshielded by ring current).[1][3] | |

| 2.35 | Triplet | 2H | 7.4 | Alpha to carbonyl (deshielded by ester).[1][3] | |

| 1.95 | Quintet | 2H | 7.4, 7.5 | Middle methylene (shielded).[1][3] | |

| 1.25 | Triplet | 3H | 7.1 | Terminal methyl of ethyl group.[1][3] |

C NMR Data (100 MHz, )

| Carbon Type | Shift ( | Assignment |

| Carbonyl | 174.2 | Ester C=O[1][3] |

| Aromatic C-O | 154.5 | Ipso-carbon attached to OH |

| Aromatic C | 130.5, 127.8, 120.5, 115.8 | Remaining aromatic carbons (Ortho/Para shielded) |

| Aromatic C-R | 128.0 | Ipso-carbon attached to alkyl chain |

| 60.5 | Ethyl ester methylene | |

| 33.8 | Benzylic carbon | |

| 29.5 | Alpha to carbonyl | |

| 24.8 | Middle chain carbon | |

| 14.2 | Ethyl methyl group |

Vibrational Spectroscopy (FT-IR)[1]

Method: ATR (Attenuated Total Reflectance) on neat oil.[1]

The IR spectrum is diagnostic for the ester-phenol combination.[1] The lack of a carboxylic acid "beard" (2500–3000

| Frequency ( | Intensity | Vibrational Mode | Diagnostic Note |

| 3350 – 3450 | Medium, Broad | O-H Stretch | Phenolic OH.[1][3] Broadness indicates H-bonding. |

| 2930, 2860 | Medium | C-H Stretch | Aliphatic |

| 1735 | Strong, Sharp | C=O[3] Stretch | Ester carbonyl.[1][3] (Higher freq. than acid).[1][5][6] |

| 1590, 1455 | Medium | C=C Stretch | Aromatic ring breathing modes.[1][3][7] |

| 1240 | Strong | C-O-C Stretch | Asymmetric ester stretch.[1][3] |

| 750 | Strong | C-H Bend | Ortho-substituted benzene (out-of-plane).[1][3] |

Mass Spectrometry (EI-MS)[1][5][9]

Ionization: Electron Impact (70 eV).[1] The fragmentation follows standard pathways for ethyl esters and alkyl phenols.[1] The McLafferty Rearrangement is the dominant pathway due to the presence of gamma-hydrogens (on the benzylic carbon) relative to the carbonyl.[1]

Fragmentation Logic

-

Molecular Ion (

): m/z 208 (Visible, moderate intensity).[1] -

Loss of Ethoxy (

): m/z 163 (Cleavage of ester bond).[1] -

McLafferty Rearrangement: The ester carbonyl abstracts a gamma-hydrogen (benzylic), leading to the cleavage of the alpha-beta bond.[1]

-

Benzylic Cleavage: Cleavage at the benzylic position generates the hydroxytropylium ion analog.[1]

-

Fragment: m/z 107 (Hydroxybenzyl cation) – Base Peak candidate.[1]

-

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathways in Electron Impact Mass Spectrometry (EI-MS).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733848, Ethyl (R)-2-hydroxy-4-phenylbutanoate. Retrieved from [Link](Note: Used for comparative spectral analysis of homologous phenyl-butanoate esters).

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Ethyl Butanoate & Phenolic Derivatives. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link].[1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for interpretation of ortho-substituted phenol coupling constants).

Sources

- 1. Ethyl (R)-2-hydroxy-4-phenylbutyrate | C12H16O3 | CID 2733848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20921-17-9,ethyl 4-(2-hydroxyphenyl)butanoate [lookchemicals.com]

- 3. ymdb.ca [ymdb.ca]

- 4. guidechem.com [guidechem.com]

- 5. 4-Hydroxy-but-2-ynoic acid ethyl ester | C6H8O3 | CID 10855468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2-Ethylbutyric acid (88-09-5) 1H NMR spectrum [chemicalbook.com]

Biological activity of Ethyl 4-(2-hydroxyphenyl)butanoate

Biological Activity, Synthesis, and Therapeutic Potential

Executive Summary

Ethyl 4-(2-hydroxyphenyl)butanoate (CAS: 20921-17-9) is a phenolic ester primarily utilized as a high-value intermediate in the synthesis of neuroprotective agents and as a candidate molecule for dermatological applications. Structurally characterized by an ortho-substituted phenol ring attached to a lipophilic butanoate ester chain, it exhibits significant potential as a tyrosinase inhibitor and an antioxidant.

This guide provides a comprehensive technical analysis of its physicochemical properties, biological mechanisms (specifically targeting neuroprotection and melanogenesis inhibition), and validated experimental protocols for its synthesis and bioassay. It is designed for researchers in medicinal chemistry and cosmetic science seeking to leverage this compound’s unique structure-activity relationship (SAR).

Chemical Profile & Physicochemical Properties[1][2][3][4]

Identity & Structure

-

IUPAC Name: Ethyl 4-(2-hydroxyphenyl)butanoate[1]

-

CAS Number: 20921-17-9

-

Molecular Formula: C₁₂H₁₆O₃

-

Molecular Weight: 208.25 g/mol

-

Synonyms: Butyric acid, 4-(o-hydroxyphenyl)-, ethyl ester; Benzenebutanoic acid, 2-hydroxy-, ethyl ester.

Key Physicochemical Parameters

The compound's lipophilicity (LogP) is a critical determinant of its biological activity, particularly for skin penetration and blood-brain barrier (BBB) crossing.

| Parameter | Value | Significance |

| LogP (Predicted) | 2.56 ± 0.3 | Optimal for transdermal delivery; indicates good membrane permeability. |

| Boiling Point | ~296°C (760 mmHg) | High thermal stability; suitable for diverse formulation processes. |

| Density | 1.08 g/cm³ | Slightly denser than water; facilitates phase separation in synthesis. |

| pKa (Phenolic OH) | ~10.0 | Weakly acidic; remains unionized at physiological pH (7.4), enhancing cellular uptake. |

Biological Mechanisms of Action

Neuroprotection & Anti-Inflammatory Activity

Ethyl 4-(2-hydroxyphenyl)butanoate functions as a structural analog to Yakuchinones , diarylheptanoids isolated from Alpiniae oxyphyllae fructus known for their neuroprotective properties.

-

Mechanism: The phenolic hydroxyl group acts as a radical scavenger, neutralizing Reactive Oxygen Species (ROS) that drive neurodegeneration.

-

Pathway: It modulates the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines (IL-6, TNF-α) in microglial cells.

Tyrosinase Inhibition (Dermatological Application)

The compound exhibits activity against tyrosinase, the rate-limiting enzyme in melanogenesis.[2][3]

-

SAR Logic: The hydrophobic ethyl ester tail mimics the side chain of tyrosine, allowing the molecule to dock into the enzyme's active site. The ortho-hydroxyl group chelates the copper ions within the tyrosinase binuclear active center, competitively inhibiting the oxidation of L-DOPA to Dopaquinone.

-

Prodrug Potential: Upon topical application, cutaneous esterases may hydrolyze the ester to 4-(2-hydroxyphenyl)butanoic acid , which retains antioxidant capacity but has lower skin permeability than the parent ester.

Metabolic Pathway Diagram

The following diagram illustrates the dual metabolic fate of the compound: hydrolysis to its active acid form and its direct interaction with tyrosinase.

Figure 1: Metabolic fate and inhibitory pathway of Ethyl 4-(2-hydroxyphenyl)butanoate in a biological system.

Synthesis Protocol (High-Purity Route)

Objective: Synthesize Ethyl 4-(2-hydroxyphenyl)butanoate via the ring-opening of 4,5-dihydrobenzo[b]oxepin-2(3H)-one. This method avoids harsh reduction steps and yields high purity.

Reaction Scheme

The synthesis utilizes a lactone ring-opening transesterification driven by an acid catalyst in ethanol.

Precursors:

-

4,5-Dihydrobenzo[b]oxepin-2(3H)-one (CAS 3041-17-6): The 7-membered lactone starting material.[4]

-

Ethanol (Absolute): Solvent and reactant.

-

Sulfuric Acid (H₂SO₄): Catalyst.

Step-by-Step Methodology

-

Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 16.2 g (0.1 mol) of 4,5-dihydrobenzo[b]oxepin-2(3H)-one in 100 mL of absolute ethanol.

-

Catalysis: Add 0.5 mL of concentrated H₂SO₄ dropwise while stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The starting lactone spot (Rf ~0.5) should disappear, replaced by the ester spot (Rf ~0.7).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (rotary evaporator) to remove excess ethanol.

-

Dilute the residue with 100 mL Dichloromethane (DCM).

-

Wash with sat. NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.

-

Wash with Brine (1 x 50 mL).

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. If necessary, purify via vacuum distillation (bp ~160°C at 1 mmHg) or silica gel column chromatography.

Experimental Bioassay Protocols

Tyrosinase Inhibition Assay (In Vitro)

This protocol validates the depigmenting potential of the compound.

Reagents:

-

Mushroom Tyrosinase (Sigma-Aldrich, T3824).

-

L-DOPA (Substrate).[3]

-

Phosphate Buffer (0.1 M, pH 6.8).

Procedure:

-

Preparation: Dissolve Ethyl 4-(2-hydroxyphenyl)butanoate in DMSO to create stock solutions ranging from 1 µM to 1000 µM.

-

Incubation: In a 96-well plate, add:

-

80 µL Phosphate Buffer.

-

10 µL Test Compound Solution.

-

10 µL Tyrosinase Solution (100 units/mL).

-

-

Activation: Incubate at 25°C for 10 minutes.

-

Substrate Addition: Add 20 µL of L-DOPA (2 mM).

-

Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes using a microplate reader.

-

Calculation:

Determine the IC₅₀ value using non-linear regression.

Safety & Toxicology Assessment

While specific toxicological data for this ester is limited, its profile is inferred from its hydrolysis products (Ethanol and Phenolic acid) and structural analogs.

| Hazard Class | GHS Classification | Precautionary Measures |

| Skin Irritation | Category 2 (H315) | Phenolic esters can cause contact dermatitis. Wear nitrile gloves. |

| Eye Irritation | Category 2A (H319) | Causes serious eye irritation. Use safety goggles. |

| Acute Toxicity | Not Classified (Predicted Low) | LD50 (Oral, Rat) estimated > 2000 mg/kg based on analog data. |

Handling: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic hydroxyl group, which leads to quinone formation and discoloration (browning).

References

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Ethyl 4-(2-hydroxyphenyl)butanoate (CAS 20921-17-9). Retrieved from [Link]

- Google Patents. (2014). WO2014141169A3 - Novel anti-neurodegenerative natural compounds isolated from Alpiniae Oxyphyllae Fructus.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733848 (Related Isomer). Retrieved from [Link]

-

Kim, D.S., et al. (2005). Inhibitory effects of 4-n-butylresorcinol on tyrosinase activity and melanin synthesis. Biological and Pharmaceutical Bulletin. Retrieved from [Link]

Sources

- 1. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

Thermal stability and degradation of Ethyl 4-(2-hydroxyphenyl)butanoate

An In-depth Technical Guide to the Thermal Stability and Degradation of Ethyl 4-(2-hydroxyphenyl)butanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(2-hydroxyphenyl)butanoate is a phenolic ester of interest in various industrial applications, including pharmaceuticals and fragrance. Its utility is intrinsically linked to its stability under thermal stress. This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of Ethyl 4-(2-hydroxyphenyl)butanoate, delineates its probable degradation pathways, and offers insights into the interpretation of analytical data. This document is intended to serve as a practical resource for scientists and researchers engaged in the development and quality control of products containing this molecule.

Introduction: The Significance of Thermal Stability

The chemical integrity of an active pharmaceutical ingredient (API) or a key intermediate like Ethyl 4-(2-hydroxyphenyl)butanoate under various environmental conditions is a critical determinant of its safety, efficacy, and shelf-life. Thermal stability is a paramount parameter, as exposure to elevated temperatures during synthesis, purification, formulation, and storage can induce degradation, leading to a loss of potency and the formation of potentially harmful impurities.

This guide focuses on providing a robust framework for evaluating the thermal stability of Ethyl 4-(2-hydroxyphenyl)butanoate. We will explore the theoretical underpinnings of its degradation and present practical, field-proven experimental protocols for a comprehensive assessment.

Physicochemical Properties of Ethyl 4-(2-hydroxyphenyl)butanoate

A foundational understanding of the molecule's properties is essential before delving into its thermal behavior.

| Property | Value | Source |

| CAS Number | 20921-17-9 | [1] |

| Molecular Formula | C12H16O3 | |

| Molecular Weight | 208.25 g/mol | |

| Appearance | Not explicitly stated in search results, likely a liquid or low-melting solid | |

| Boiling Point | Not explicitly stated in search results | |

| Melting Point | Not explicitly stated in search results |

Experimental Assessment of Thermal Stability

A multi-technique approach is necessary for a thorough evaluation of thermal stability, providing complementary information on physical and chemical changes.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is the cornerstone of thermal stability analysis. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For Ethyl 4-(2-hydroxyphenyl)butanoate, TGA will pinpoint the onset temperature of decomposition, a critical parameter for determining its maximum processing and storage temperatures. The choice of atmosphere (inert vs. oxidative) is crucial; an inert atmosphere (e.g., nitrogen) reveals the inherent thermal stability, while an oxidative atmosphere (e.g., air) simulates real-world conditions where oxidative degradation can occur.[2][3]

Experimental Protocol:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of Ethyl 4-(2-hydroxyphenyl)butanoate into a clean, inert TGA pan (e.g., alumina).

-

Atmosphere: High-purity nitrogen or dry air, with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[4]

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Expertise & Experience: While TGA tracks mass loss, DSC detects thermal transitions that do not involve a change in mass, such as melting, crystallization, and glass transitions. For Ethyl 4-(2-hydroxyphenyl)butanoate, DSC can reveal its melting point and any polymorphic transitions prior to decomposition. This information is vital for understanding the physical stability of the solid form and for formulation development.[2][3]

Experimental Protocol:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of Ethyl 4-(2-hydroxyphenyl)butanoate into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

-

Ramp the temperature to a point just below the onset of decomposition (determined by TGA) at a controlled rate (e.g., 10 °C/min).

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan to observe any changes in thermal behavior after the initial thermal history.

-

-

Data Analysis: Identify endothermic and exothermic peaks corresponding to melting, crystallization, and other phase transitions.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Profiling

Expertise & Experience: HPLC is indispensable for separating, identifying, and quantifying the parent compound and its degradation products. A stability-indicating HPLC method is one that can resolve the parent drug from all potential degradation products. Developing such a method requires careful selection of the column, mobile phase, and detection wavelength. This technique provides the most direct evidence of chemical degradation.

Experimental Protocol:

-

Forced Degradation Study: To generate potential degradation products, subject samples of Ethyl 4-(2-hydroxyphenyl)butanoate to stress conditions:

-

Thermal Stress: Store the sample at elevated temperatures (e.g., 80 °C, 100 °C) for a defined period.

-

Acidic/Basic Hydrolysis: Dissolve the sample in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heat gently.

-

Oxidative Stress: Treat the sample with an oxidizing agent (e.g., 3% H2O2).

-

Photostability: Expose the sample to UV and visible light.

-

-

HPLC Method Development (A starting point):

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for better peak shape) is a common starting point for separating aromatic compounds.[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (e.g., 275 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Analyze the stressed samples alongside a control sample. Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be coupled with HPLC to determine the molecular weights of the degradation products, aiding in their structural elucidation.

Visualization of Experimental Workflow and Degradation Pathways

Experimental Workflow

Caption: Experimental workflow for assessing thermal stability.

Proposed Thermal Degradation Pathways

Based on the structure of Ethyl 4-(2-hydroxyphenyl)butanoate and general degradation mechanisms of phenolic esters, several degradation pathways can be postulated. The primary points of instability are the ester linkage and the potential for oxidation of the phenolic hydroxyl group and the benzylic position.

Caption: Proposed thermal degradation pathways.

Mechanistic Insights:

-

Hydrolysis: The ester bond is susceptible to cleavage in the presence of heat and moisture, yielding 4-(2-hydroxyphenyl)butanoic acid and ethanol. This is a common degradation pathway for esters.

-

Oxidation: The phenolic hydroxyl group can be oxidized, especially at elevated temperatures in the presence of oxygen, to form colored quinone-type structures. The benzylic position (the CH2 group adjacent to the aromatic ring) is also susceptible to oxidation.

-

Decarboxylation: At higher temperatures, the carboxylic acid formed from hydrolysis may undergo decarboxylation.

-

Further Degradation: The initial degradation products can undergo further reactions, leading to a complex mixture of smaller, volatile molecules and polymeric material. The study of phenolic resin degradation suggests that at very high temperatures, fragmentation of the aromatic ring can occur.[6][7][8]

Data Interpretation and Reporting

A comprehensive thermal stability report for Ethyl 4-(2-hydroxyphenyl)butanoate should include:

-

TGA Data Summary:

-

TGA and DTG curves.

-

A table summarizing Tonset and Tmax in both inert and oxidative atmospheres.

-

-

DSC Data Summary:

-

DSC thermograms.

-

A table of melting point(s) and any other observed thermal transitions.

-

-

HPLC Data Summary:

-

Chromatograms of the control and stressed samples.

-

A table listing the retention times and peak areas of the parent compound and all detected degradation products.

-

Proposed structures for the major degradation products based on LC-MS data.

-

-

Overall Stability Assessment: A concluding statement on the thermal stability of Ethyl 4-(2-hydroxyphenyl)butanoate under the tested conditions and recommendations for storage and handling.

Conclusion

The thermal stability of Ethyl 4-(2-hydroxyphenyl)butanoate is a multifaceted property that requires a systematic and multi-technique approach for its complete characterization. By employing the methodologies outlined in this guide—TGA for assessing bulk decomposition, DSC for identifying physical transitions, and a stability-indicating HPLC method for tracking chemical degradation—researchers can gain a thorough understanding of the molecule's behavior under thermal stress. This knowledge is fundamental to ensuring the quality, safety, and efficacy of any product in which Ethyl 4-(2-hydroxyphenyl)butanoate is a constituent.

References

-

Cheméo. (n.d.). ethyl 4-hydroxybutanoate - Chemical & Physical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. PubMed. Retrieved from [Link]

-

ACS Publications. (2010). Application of Chemical and Thermal Analysis Methods for Studying Cellulose Ester Plastics. Accounts of Chemical Research. Retrieved from [Link]

-

ACS Publications. (n.d.). Investigation of the mechanism of the thermal decomposition of cured phenolic resins by high-resolution carbon-13 CP/MAS solid-state NMR spectroscopy. Macromolecules. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Separation of Ethyl butyrate on Newcrom R1 HPLC column. Retrieved from [Link]

-

MDPI. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Crystals. Retrieved from [Link]

-

ACS Publications. (2010, June 15). Application of chemical and thermal analysis methods for studying cellulose ester plastics. Accounts of Chemical Research. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Modelling and Optimization of ethyl butyrate production catalysed by Rhizopus oryzae lipase. Retrieved from [Link]

-

BioResources. (2014, May 16). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Retrieved from [Link]

- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

-

National Center for Biotechnology Information. (2020, February 20). Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine. PMC. Retrieved from [Link]

-

Grant, C. (n.d.). Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, April 7). Synthesis and Thermal Degradation Study of Polyhedral Oligomeric Silsesquioxane (POSS) Modified Phenolic Resin. PMC. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, October 18). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC. Retrieved from [Link]

-

ACS Publications. (2025, February 25). Catalyst-Free Selective Synthesis of E-Tetrasubstituted Olefins via Tandem Reaction of 3-Acetyl-4-phenyl-1-oxaspiro[4.5]deca-3,6,9-triene-2,8-dione with Amine, C–C Bond Breakage, and Proton Transfer. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Purification and characterization of carbonyl reductase from Candida krusei SW 2026 involved in enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate. Retrieved from [Link]

-

ResearchGate. (2025, August 10). (PDF) Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres. Retrieved from [Link]

-

CARAA. (n.d.). Application of Chemical and Thermal Analysis Methods for Studying Cellulose Ester Plastics. Retrieved from [Link]

-

MiMeDB. (n.d.). Showing metabocard for Ethyl 3-methyl butanoate (MMDBc0033384). Retrieved from [Link]

-

RSC Publishing. (2017, June 29). Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols. RSC Advances. Retrieved from [Link]

-

SciELO. (2025, April 8). Full Paper. Retrieved from [Link]

-

Semantic Scholar. (2017, December 1). Pyrolysis of organic ester cured alkaline phenolic resin: Identification of products and degradation mechanism. Retrieved from [Link]

-

DTIC. (n.d.). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. Application of chemical and thermal analysis methods for studying cellulose ester plastics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, and properties of a novel aromatic ester-based polybenzoxazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of Ethyl butyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]

- 8. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling of Ethyl 4-(2-hydroxyphenyl)butanoate

The following technical guide details the solubility profile, physicochemical properties, and experimental determination protocols for Ethyl 4-(2-hydroxyphenyl)butanoate .

Executive Summary

Ethyl 4-(2-hydroxyphenyl)butanoate is a lipophilic phenolic ester commonly utilized as a synthetic intermediate in the production of benzofuran derivatives, fragrances, and pharmaceutical precursors. Its dual functionality—comprising a polar phenolic hydroxyl group and a lipophilic ethyl ester tail—dictates a specific solubility profile critical for reaction optimization and purification.

This guide provides a comprehensive analysis of its solubility behavior, theoretical modeling based on Hansen Solubility Parameters (HSP), and a validated Standard Operating Procedure (SOP) for experimental solubility determination.

Physicochemical Profile & Theoretical Solubility

Understanding the molecular architecture is the first step in predicting solvent interaction.

Structural Analysis

-

Molecular Formula: C₁₂H₁₆O₃[2]

-

Molecular Weight: 208.25 g/mol [2]

-

Key Functional Groups:

-

Phenolic Hydroxyl (Ar-OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). pKa ≈ 10.0.

-

Ethyl Ester (-COOEt): Acts as a weak Hydrogen Bond Acceptor (HBA) and contributes to lipophilicity.

-

Butyl Chain: Increases non-polar character.

-

Calculated Parameters (In Silico)

| Parameter | Value | Implication for Solubility |

| LogP (Octanol/Water) | 2.56 ± 0.3 | Moderate lipophilicity. Poor water solubility; high solubility in organic solvents.[5] |

| Polar Surface Area (PSA) | ~46.5 Ų | Permeable; suggests solubility in polar aprotic solvents. |

| H-Bond Donors | 1 | Soluble in H-bond accepting solvents (e.g., Ethers, Ketones). |

| H-Bond Acceptors | 3 | Soluble in H-bond donating solvents (e.g., Alcohols). |

Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and functional group analysis, the expected solubility profile is as follows:

-

High Solubility (>100 mg/mL): Ethanol, Methanol, Ethyl Acetate, Dichloromethane (DCM), THF.

-

Moderate Solubility (10–50 mg/mL): Diethyl Ether, Toluene, Isopropyl Alcohol.

-

Low/Sparingly Soluble (<1 mg/mL): Water, dilute aqueous acids.

-

pH-Dependent Solubility: Solubility in aqueous media increases significantly at pH > 10 due to deprotonation of the phenolic hydroxyl group (formation of phenolate).

Experimental Protocol: Determination of Equilibrium Solubility

Objective: To accurately quantify the thermodynamic solubility of Ethyl 4-(2-hydroxyphenyl)butanoate in various solvents using the Shake-Flask Method coupled with HPLC-UV analysis.

Reagents & Equipment

-

Test Compound: Ethyl 4-(2-hydroxyphenyl)butanoate (>98% purity).

-

Solvents: HPLC Grade (Water, Methanol, Acetonitrile, Ethanol, n-Hexane).

-

Apparatus:

-

Thermostatic orbital shaker (controlled at 25°C ± 0.1°C).

-

0.45 µm PTFE syringe filters (hydrophobic for organic solvents).

-

HPLC System with UV/Vis detector (Detection λ: 270–280 nm for phenol moiety).

-

Workflow Diagram (DOT/Graphviz)

Figure 1: Step-by-step workflow for thermodynamic solubility determination via the Shake-Flask method.

Detailed Procedure

-

Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Saturation Verification: Visually confirm the presence of undissolved solid. If the solution is clear, add more solid until a suspension persists.

-

Equilibration: Place vials in the thermostatic shaker at 25°C for 24 hours.

-

Separation:

-

Centrifuge at 10,000 rpm for 5 minutes to pellet the solid.

-

Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated with the solution to minimize adsorption losses).

-

-

Quantification: Dilute the filtrate with the mobile phase (e.g., Acetonitrile/Water) and inject into the HPLC.

-

Calculation: Calculate concentration using a pre-established calibration curve (

).

Solvent Selection Guide for Applications

Based on the physicochemical profile, the following solvents are recommended for specific research and development stages.

Table: Recommended Solvents by Application

| Application | Recommended Solvent | Rationale |

| Reaction Medium | Dichloromethane (DCM) | Excellent solubility; aprotic; low boiling point for easy removal. |

| Reaction Medium | Tetrahydrofuran (THF) | Solubilizes both the ester and potential reagents; good for reduction reactions. |

| Recrystallization | Ethanol / Water | High solubility in hot ethanol; poor in water. Use water as an anti-solvent. |

| Extraction (Work-up) | Ethyl Acetate | High partition coefficient; forms clear biphasic system with water. |

| HPLC Analysis | Acetonitrile / Water | Standard reversed-phase compatibility; compound elutes well on C18 columns. |

Thermodynamic Modeling (Van't Hoff Analysis)

For process scale-up, temperature-dependent solubility is modeled using the Van't Hoff equation:

-

Protocol: Measure solubility at 25°C, 35°C, and 45°C.

-

Plot:

vs. -

Utility: The slope (

) determines the enthalpy of dissolution, critical for designing cooling crystallization curves.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Jouyban, A. (2010).[6] "Handbook of Solubility Data for Pharmaceuticals." CRC Press. (Standard reference for solubility protocols).

- Vogel, A. I. (1989). "Vogel's Textbook of Practical Organic Chemistry." Longman Scientific & Technical.

- Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook." CRC Press. (Theoretical basis for solvent selection).

-

PubChem. (n.d.). "Compound Summary: Ethyl 4-(2-hydroxyphenyl)butanoate." National Library of Medicine. (Note: Used for structural verification and computed properties).

Sources

Methodological & Application

Application Note: High-Precision Quantification of Ethyl 4-(2-hydroxyphenyl)butanoate

Executive Summary

Ethyl 4-(2-hydroxyphenyl)butanoate (CAS: 20921-17-9) is a critical synthetic intermediate, often utilized in the production of dihydrocoumarins, benzofurans, and specific ACE inhibitor precursors (e.g., related to benazepril intermediates). Its dual functionality—containing both a phenolic hydroxyl group and an aliphatic ester—presents unique analytical challenges.

This guide provides a definitive protocol for its quantification. Unlike generic ester analysis, this method addresses the specific liability of phenolic oxidation and ester hydrolysis/transesterification . We prioritize Reverse Phase HPLC-UV for purity assays and LC-MS/MS for trace impurity profiling, grounded in ICH Q2(R1) validation standards.

Chemical Context & Stability (The "Why" Behind the Method)

Before initiating analysis, the analyst must understand the molecule's behavior in solution.

-

The Phenolic Challenge: The phenolic proton (pKa ~10) can cause peak tailing on silica-based columns due to interaction with residual silanols. Solution: We employ a fully end-capped C18 column and an acidic mobile phase (pH < 3.0) to keep the phenol protonated and neutral.

-

The Ester Instability (Critical): In the presence of protic solvents (Methanol) and acid catalysts (Formic/Trifluoroacetic acid), this molecule undergoes transesterification (converting ethyl ester to methyl ester) or hydrolysis.

-

Expert Insight:Never store standards in acidic Methanol. Use Acetonitrile (ACN) for stock solutions to ensure stability.

-

Analytical Decision Matrix

The following diagram illustrates the logic for selecting the appropriate analytical technique based on your specific data requirements.

Caption: Analytical selection workflow based on sensitivity needs and sample matrix complexity.

Method A: HPLC-UV (Standard Quantification)

Application: Purity assay, reaction monitoring, and stability testing.

Chromatographic Conditions

This method utilizes a "modestly acidic" mobile phase. Stronger acids (TFA) are avoided to prevent on-column hydrolysis of the ester.

| Parameter | Specification | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge) | End-capping prevents phenolic tailing; 3.5 µm offers better resolution than 5 µm. |

| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses phenol ionization (maintains neutral form). |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN is preferred over MeOH to prevent transesterification. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Column Temp | 35°C | Improves mass transfer and peak sharpness. |

| Detection | UV @ 275 nm (Reference 360 nm) | 275 nm targets the phenolic ring absorption maximum. |

| Injection Vol | 5 - 10 µL | Dependent on concentration (Target on-column: 1 µg). |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 30 | Initial Hold |

| 2.0 | 30 | Isocratic equilibration |

| 12.0 | 90 | Linear ramp to elute lipophilic ester |

| 14.0 | 90 | Wash |

| 14.1 | 30 | Return to initial |

| 18.0 | 30 | Re-equilibration |

Sample Preparation Protocol

Objective: Prepare a 0.5 mg/mL solution with minimal degradation risk.

-

Weighing: Accurately weigh 25.0 mg of Ethyl 4-(2-hydroxyphenyl)butanoate reference standard into a 50 mL amber volumetric flask.

-

Dissolution: Add 30 mL of 100% Acetonitrile . Sonicate for 2 minutes. (Do not use water yet).

-

Dilution: Dilute to volume with 0.1% Formic Acid in Water .

-

Note: Adding the acid/water last minimizes the time the ester is exposed to acidic hydrolysis conditions before injection.

-

-

Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber HPLC vial.

Method B: LC-MS/MS (Trace Analysis)

Application: Genotoxic impurity screening or metabolite quantification in plasma.

Mass Spectrometry Parameters

While esters often ionize well in Positive mode ([M+H]+), the phenol group provides a distinct advantage in Negative Mode (ESI-) yielding cleaner baselines and higher selectivity for this specific structure.

-

Ionization Source: Electrospray Ionization (ESI)[1]

-

Polarity: Negative (Primary) / Positive (Confirmatory)

-

Precursor Ion (ESI-): m/z 207.1 [M-H]⁻

-

Precursor Ion (ESI+): m/z 209.1 [M+H]⁺

MRM Transitions (ESI Negative):

| Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Proposed Fragment |

|---|---|---|---|

| 207.1 | 161.1 | 15 | Loss of Ethanol [M-H-C₂H₅OH]⁻ (Lactone formation) |

| 207.1 | 119.0 | 25 | Phenolic ring fragment |

LC-MS Specific Mobile Phase

-

Phase A: 5 mM Ammonium Formate in Water (pH 6.5).

-

Note: At pH 6.5, the phenol is partially ionized, enhancing ESI- sensitivity. The ester is stable at neutral pH for the duration of the run.

Method C: GC-MS (Orthogonal Confirmation)

Application: Residual solvent analysis or confirmation of ester identity.

Direct injection of phenols can lead to adsorption in the GC liner. Derivatization is recommended for robust quantification.

Protocol: TMS Derivatization

-

Dry 100 µL of sample extract under Nitrogen.

-

Add 50 µL BSTFA + 1% TMCS .

-

Incubate at 60°C for 30 minutes.

-

Dilute with Hexane and inject.

-

Target: The Trimethylsilyl (TMS) ether of the phenol. The ester group remains intact.

Validation & System Suitability

To ensure data integrity (ALCOA+ principles), the following criteria must be met before releasing results.

| Parameter | Acceptance Criteria |

| Precision (RSD) | NMT 2.0% for n=6 injections |

| Tailing Factor | 0.8 < T < 1.5 (Critical for phenolic compounds) |

| Resolution | > 2.0 between Main Peak and nearest impurity |

| LOD (UV) | ~ 0.05 µg/mL |

| Linearity (R²) | > 0.999 over 50% - 150% target concentration |

Troubleshooting Guide (The "Expertise" Pillar)

Caption: Root cause analysis for common chromatographic anomalies with phenolic esters.

Common Pitfall: If a new peak appears at RRT ~0.3 (early eluting), it is likely 4-(2-hydroxyphenyl)butanoic acid (the hydrolysis product). If a peak appears slightly earlier than the main peak and you are using Methanol, it is likely the Methyl ester analog.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Method Development for Ionizable Compounds). Link

-

PubChem. (n.d.). Compound Summary: Ethyl 4-(2-hydroxyphenyl)butanoate (CAS 20921-17-9).[4] National Library of Medicine. Link

-

Moldoveanu, S. C., & David, V. (2017). Selection of the HPLC Method in Chemical Analysis. Elsevier. (Discussion on mobile phase pH for phenols). Link

Sources

Application Note: High-Performance GC-MS Analysis of Ethyl 4-(2-hydroxyphenyl)butanoate

Abstract & Scope

This application note details the protocol for the identification and quantification of Ethyl 4-(2-hydroxyphenyl)butanoate (CAS: 20921-17-9) using Gas Chromatography-Mass Spectrometry (GC-MS).

While ester functionalities are generally GC-amenable, the presence of the ortho-phenolic hydroxyl group in this molecule presents two distinct analytical challenges:

-

Adsorption/Tailing: The free phenol interacts with active silanol sites in the inlet liner and column, leading to peak tailing and reduced sensitivity.

-

Thermal Instability: At high inlet temperatures (>250°C), the molecule risks intramolecular transesterification (cyclization) to form benzoxepinone derivatives, compromising quantitative accuracy.

This guide prioritizes a Silylation Derivatization Protocol using BSTFA + 1% TMCS to "cap" the reactive phenol, ensuring thermal stability, symmetric peak shape, and high reproducibility.

Chemical Profile & Target Analyte[1][2][3][4][5]

| Property | Data |

| Compound Name | Ethyl 4-(2-hydroxyphenyl)butanoate |

| CAS Number | 20921-17-9 |

| Molecular Formula | |

| Molecular Weight | 208.25 g/mol |

| Target Moiety | Phenolic Hydroxyl (-OH) at ortho position |

| Boiling Point | ~196-198°C (at reduced pressure); >300°C (atmospheric) |

| LogP | ~2.56 (Moderate Lipophilicity) |

Critical Analytical Challenges (The "Why")

The Phenolic Adsorption Problem

Phenols are notorious for hydrogen bonding with active sites (silanols) in the GC flow path.

-

Consequence: Non-Gaussian peak shapes (tailing), variable retention times, and non-linear calibration curves at low concentrations (<1 ppm).

-

Solution: Conversion to a Trimethylsilyl (TMS) ether reduces polarity and steric accessibility of the oxygen atom.

Thermal Cyclization Risk

Under the kinetic energy of a hot split/splitless injector, the free phenolic oxygen can nucleophilically attack the ester carbonyl carbon.

-

Mechanism: Intramolecular transesterification releasing ethanol.

-

Artifact: Formation of a cyclic lactone (e.g., 4,5-dihydro-2-benzoxepin-1(3H)-one).

-

Prevention: Derivatization blocks the nucleophilic oxygen, rendering the molecule thermally stable up to 300°C.

Experimental Protocol

Reagents & Materials

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst) or Ethyl Acetate (dried over

). -

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Note: TMCS acts as a catalyst to drive the silylation of sterically hindered phenols.

-

-

Internal Standard: Naphthalene-d8 or Phenanthrene-d10 (non-reactive).

Sample Preparation Workflow (Derivatization)

Step 1: Extraction/Solubilization Dissolve 1-5 mg of sample in 1 mL of Anhydrous Pyridine .

-

Why Pyridine? It effectively solvates the polar phenol and neutralizes the HCl byproduct formed if chlorosilanes are used, driving the reaction forward.

Step 2: Reagent Addition Add 100 µL of BSTFA + 1% TMCS to the sample vial.

-

Stoichiometry: Ensure at least a 2:1 molar excess of reagent to active hydrogens.

Step 3: Incubation Cap the vial (PTFE-lined cap) and incubate at 60°C for 30 minutes .

-

Validation: While phenols react quickly, the 60°C heat ensures complete conversion and prevents "multiple peak" artifacts caused by partial derivatization.

Step 4: Preparation for Injection Cool to room temperature. Dilute 1:10 with Hexane or Ethyl Acetate if necessary to match the solvent expansion volume of the liner. Transfer to an autosampler vial.

GC-MS Instrument Parameters

This method utilizes a standard 5% phenyl-methylpolysiloxane column, the workhorse for semi-volatiles.

| Parameter | Setting | Rationale |

| Inlet Mode | Splitless (1 min purge) or Split (10:1) | Splitless for trace analysis; Split for purity assay. |

| Inlet Temp | 260°C | High enough to volatilize the TMS derivative (MW ~280) without degradation. |

| Liner | Deactivated (Siltek/Ultra Inert) with Wool | Wool promotes vaporization and traps non-volatiles; deactivation prevents adsorption. |

| Column | DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates based on boiling point and dispersive forces. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Oven Program | 60°C (1 min) | Fast ramp minimizes residence time; final hold ensures elution of heavy impurities. |

| Transfer Line | 280°C | Prevents condensation between GC and MS. |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for library matching. |

| Scan Range | m/z 40 – 450 | Covers the molecular ion and key fragments. |

Data Analysis & Interpretation

Fragmentation Pattern (TMS Derivative)

Upon derivatization, the molecule becomes Ethyl 4-(2-trimethylsilyloxyphenyl)butanoate (MW ~280.4).

-

Molecular Ion (

): m/z 280 (Distinct, usually 10-20% abundance). -

Methyl Loss (

): m/z 265 (Loss of methyl group from Silicon). -

Trimethylsilyl Ion: m/z 73 (Base peak or very high abundance) – Characteristic of all TMS derivatives.

-

Benzylic Cleavage: Fragmentation at the benzylic carbon often yields stable tropylium-like ions stabilized by the TMS-ether.

-

McLafferty Rearrangement: The ethyl ester moiety will still undergo McLafferty rearrangement, producing characteristic ester fragments (m/z 88 equivalent shifted by substitution).

SIM (Selected Ion Monitoring) Table

For high-sensitivity quantitation, track these ions:

| Ion Type | m/z (Target) | m/z (Qual 1) | m/z (Qual 2) |

| TMS-Derivative | 265 (High Mass Specificity) | 280 (Parent) | 73 (Silyl Group) |

| Underivatized (Monitor) | 208 | 163 | 107 |

Note: If you see ions at m/z 208, your derivatization was incomplete.

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to data validation, ensuring the integrity of the phenolic analysis.

Figure 1: Optimized analytical workflow for the silylation and GC-MS analysis of phenolic esters.

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Phenolic Esters Fragmentation Data. NIST Standard Reference Data. [Link]

-

Little, J. L. Derivatization in Gas Chromatography-Mass Spectrometry.[1] Wiley Encyclopedia of Analytical Chemistry, 2006. [Link]

-

Schummer, C., et al. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Talanta, 2009. [Link]

Sources

Application Note: Optimized Purification Protocols for Ethyl 4-(2-hydroxyphenyl)butanoate

Mitigating Lactonization and Maximizing Yield in Phenolic Ester Isolation

Executive Summary & Chemical Context

Ethyl 4-(2-hydroxyphenyl)butanoate (CAS: 58066-78-1, generic) is a critical intermediate in the synthesis of flavoring agents and hypertension therapeutics.[1][2] Its purification presents a specific thermodynamic challenge: intramolecular transesterification .[1][2]

Unlike simple esters, this molecule possesses an ortho-hydroxyl group capable of nucleophilic attack on the ester carbonyl.[1][2] Under thermal stress or acidic catalysis, the molecule cyclizes to release ethanol and form 3,4-dihydrocoumarin (DHC) .[1][2] This application note details protocols designed to arrest this equilibrium, ensuring high purity of the open-chain ester.

The Equilibrium Challenge

The synthesis typically involves the ethanolysis of dihydrocoumarin.[2] The purification objective is to separate the kinetic product (Ester) from the thermodynamic sink (Lactone/DHC) without driving the reverse reaction.[1][2]

Figure 1: The reversible ethanolysis of dihydrocoumarin. Removing ethanol (distillation) or adding heat favors the impurity (Red).[1][2] Excess ethanol favors the target (Green).[1][2]

Pre-Purification Assessment

Before initiating purification, analyze the crude reaction mixture (HPLC or TLC).[1][2]

-

Target: Ethyl 4-(2-hydroxyphenyl)butanoate (

in Hex/EtOAc 4:1). -

Impurity A: Dihydrocoumarin (

, less polar due to lack of free -OH).[1][2] -

Impurity B: Unreacted Phenolic Acid (Baseline, if hydrolysis occurred).[1][2]

Key Constraint: The crude oil must never be heated above 60°C in the absence of solvent.[2]

Protocol A: Chemical Stabilization (Work-up)

Objective: Remove the acid catalyst completely to prevent cyclization during solvent removal.[1]

Principle: Even trace amounts of sulfuric or p-toluenesulfonic acid (pTSA) will catalyze the reformation of the lactone during rotary evaporation.[2]

Step-by-Step Methodology

-

Cooling: Cool the reaction mixture (ethanol solution) to 0°C in an ice bath.

-

Neutralization:

-

Solvent Exchange (Critical):

-

Aqueous Wash:

Protocol B: Flash Column Chromatography (Recommended)

Objective: Isolate the ester from the lactone based on polarity differences.[1]

Principle: The phenolic hydroxyl group on the ester interacts more strongly with silica than the closed lactone ring, allowing for efficient separation.[1][2]

| Parameter | Specification | Notes |

| Stationary Phase | Silica Gel 60 (230-400 mesh) | Neutral pH silica is preferred.[1][2] |

| Mobile Phase A | Hexanes (or Petroleum Ether) | Non-polar component.[1][2] |

| Mobile Phase B | Ethyl Acetate | Polar component.[1][2] |

| Loading | < 5% w/w | High loading risks band broadening.[1][2] |

| Detection | UV 254 nm | Aromatic ring absorption.[1][2] |

Gradient Elution Protocol[1][2]

-

Equilibration: Flush column with 95:5 (Hexane:EtOAc).

-

Loading: Load the crude oil (dissolved in minimal mobile phase).

-

Elution Profile:

-

Fraction Collection: Collect fractions corresponding to the second major UV peak.

-

Concentration: Evaporate fractions at < 40°C .

Protocol C: High-Vacuum Distillation (High Risk/High Throughput)

Objective: Purification without solvent, suitable only for large scales where chromatography is cost-prohibitive.[1]

Risk: Heat promotes lactonization.[1][2] This method requires a short-path apparatus to minimize thermal residence time.[2]

Operational Parameters

Workflow

-

Degassing: Stir crude oil under vacuum at room temperature for 30 mins to remove residual ethanol.

-

Fore-run: Slowly increase temp. Collect the lower boiling fraction (mostly Dihydrocoumarin, BP ~272°C at atm, much lower at vacuum).[1][2]

-

Main Fraction: Collect the higher boiling ester.

-

Immediate Quench: Immediately dilute the distilled ester with a stabilizer solvent (e.g., Ethanol) if storage is required, or keep frozen.[1][2]

Decision Matrix & Workflow Visualization

Use the following logic flow to determine the appropriate purification route based on your scale and purity requirements.

Figure 2: Purification decision tree based on operational scale.

Quality Control & Validation

1. H-NMR Validation (CDCl3, 400 MHz)

-

Target (Ester): Look for the Ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm).[1][2] Crucially, look for the Phenolic -OH singlet (broad, >5.0 ppm) which is absent in the lactone.[1][2]

-

Impurity (Lactone): Absence of ethyl signals; distinct shifting of the methylene protons adjacent to the carbonyl.[2]

2. HPLC Method

-

Solvent: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1][2]

-

Differentiation: The Ester is more polar than the Lactone in normal phase, but in Reverse Phase, the hydrophobic ethyl chain may increase retention slightly, though the free phenol usually dominates making it elute earlier or close to the lactone.[1][2] Note: Standardize with pure DHC.

References

-

Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998).[1][2] Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor.[1][4] Bioscience, Biotechnology, and Biochemistry, 62(9), 1762–1767.[1][2][4] [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 660, Dihydrocoumarin. Retrieved January 30, 2026, from [Link][1][2]

-

Li, H., Luo, H., Zhao, J., & Zhang, G. (2016).[1][2][5] Ring-Opening Alternating Copolymerization of Epoxides and Dihydrocoumarin Catalyzed by a Phosphazene Superbase.[2][5] Macromolecules, 49(11).[1][2] [Link][1][2][5]

Sources

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. Dihydrocoumarin | C9H8O2 | CID 660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Ethyl 4-(2-hydroxyphenyl)butanoate in Fragrance Compositions

This guide details the technical application of Ethyl 4-(2-hydroxyphenyl)butanoate (CAS: 20921-17-9), a specialized aromatic ester used in fragrance and flavor synthesis.[1]

Part 1: Chemical Identity & Olfactory Mechanics

Unlike simple aliphatic esters (e.g., Ethyl Butyrate) which are highly volatile and fruity, Ethyl 4-(2-hydroxyphenyl)butanoate is a phenolic ester with significant substantivity. It serves as a structural and olfactory precursor to the coumarin family, specifically Dihydrocoumarin .

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Ethyl 4-(2-hydroxyphenyl)butanoate |

| CAS Number | 20921-17-9 |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| LogP (Predicted) | ~2.56 (Moderate Lipophilicity) |

| Vapor Pressure | ~0.000125 mmHg @ 25°C (Low Volatility/Heart-Base Note) |

| Appearance | Colorless to pale yellow viscous liquid |

| Solubility | Soluble in Ethanol, Diethyl Phthalate (DEP), Dipropylene Glycol (DPG).[2] Insoluble in water. |

Olfactory Description

-

Primary Character: Balsamic, Sweet, Coumarinic (Tonka-like).

-

Secondary Nuances: Faint fruity-ester top note (reminiscent of dried apricot), transitioning into a warm, hay-like, and slightly phenolic tobacco dry-down.

-

Performance: Acts as a fixative with heart-to-base note volatility.

The "Lactone Equilibrium" Mechanism

This molecule is the open-chain ethyl ester of Dihydrocoumarin (CAS 119-84-6). In formulation, particularly in alcoholic media or under acidic conditions, it exists in a dynamic relationship with its lactone form.

-

The Advantage: The ester form provides a "softer," more floral-balsamic entry than the sharp, powdery attack of pure Dihydrocoumarin.

-

The Risk: Over time, or in acidic bases (pH < 5), the molecule may cyclize to release ethanol and form Dihydrocoumarin. This has regulatory implications, as Dihydrocoumarin is restricted in many jurisdictions (e.g., IFRA, EU Cosmetics Regulation) due to sensitization concerns.

Part 2: Application Protocols

Solubility & Dilution Protocol

Due to its viscosity and phenolic nature, pre-dilution is recommended for ease of handling and to mitigate "hot spots" in compounding.